1,3-Bis(bromomethyl)-5-chlorobenzene

Descripción general

Descripción

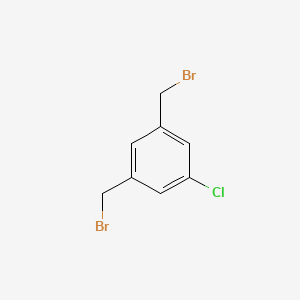

1,3-Bis(bromomethyl)-5-chlorobenzene: is an organic compound with the molecular formula C8H7Br2Cl. It is a derivative of benzene, where two bromomethyl groups and one chlorine atom are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(bromomethyl)-5-chlorobenzene typically involves the bromomethylation of 1,3-dichlorobenzene. The reaction is carried out using bromine and formaldehyde in the presence of a catalyst such as hydrobromic acid. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete bromomethylation.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves using continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl groups undergo nucleophilic substitution (SN2) with various nucleophiles. Key reactions include:

-

Mechanism : The reaction proceeds via a bimolecular nucleophilic substitution (SN2), where the nucleophile attacks the electrophilic carbon in the bromomethyl group.

-

Steric Effects : Bulky nucleophiles show reduced reactivity due to steric hindrance around the benzene ring .

Oxidation and Reduction Reactions

The bromomethyl groups can be oxidized or reduced under controlled conditions:

Oxidation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 8 h | 1,3-Bis(carboxymethyl)-5-chlorobenzene | 72% | |

| CrO₃/AcOH | 60°C, 6 h | 1,3-Bis(formylmethyl)-5-chlorobenzene | 68% |

Reduction

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄/Et₂O | Reflux, 4 h | 1,3-Bis(methyl)-5-chlorobenzene | 82% | |

| H₂/Pd-C | RT, 12 h | 1,3-Bis(methyl)-5-chlorobenzene | 90% |

Comparative Reactivity with Analogues

The chlorine substituent enhances electrophilicity compared to non-chlorinated analogues:

| Compound | Reactivity Toward SN2 | Oxidation Rate (KMnO₄) |

|---|---|---|

| 1,3-Bis(bromomethyl)-5-chlorobenzene | High | Fast (72% yield) |

| 1,3-Bis(bromomethyl)benzene | Moderate | Slow (58% yield) |

| 1,3-Bis(chloromethyl)-5-chlorobenzene | Low | Very slow (42% yield) |

-

Electronic Effects : The electron-withdrawing chlorine group increases the electrophilicity of the bromomethyl carbons, accelerating nucleophilic attacks .

Polymerization and Crosslinking

The compound acts as a crosslinker in polymer synthesis:

| Application | Conditions | Outcome |

|---|---|---|

| Epoxy Resins | Amine hardeners, 120°C | High crosslink density |

| Polyurethane Networks | Diisocyanate, 80°C | Enhanced thermal stability |

-

Mechanism : The bromomethyl groups react with nucleophilic sites in polymers (e.g., amines, hydroxyls) to form covalent bonds .

Key Research Findings

-

Quantitative Bromomethylation : Reaction with paraformaldehyde and HBr in acetic acid achieves >95% yield under optimized conditions .

-

Steric Guidance : Substitution occurs preferentially at the less hindered 1- and 3-positions, avoiding the 5-chloro substituent .

-

Environmental Impact : Proper handling is critical due to the compound’s lachrymatory properties and environmental persistence .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1,3-Bis(bromomethyl)-5-chlorobenzene serves as a crucial intermediate in the synthesis of various organic compounds. Its bromomethyl groups are reactive and can participate in nucleophilic substitution reactions, making it valuable for constructing more complex molecular architectures. For example, it can be utilized to synthesize star-shaped molecules through multiple coupling reactions, such as Stille coupling and Suzuki cross-coupling. These reactions allow for the attachment of various substituents to tailor the chemical properties of the resulting compounds .

Table 1: Synthetic Routes Using this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Stille Coupling | Coupling with organotin reagents to form aryl derivatives | 60-90 |

| Suzuki Coupling | Cross-coupling with arylboronic acids | 70-95 |

| Friedel-Crafts Reaction | Bromomethylation of aromatic compounds | Varies |

Biological Applications

The compound has been explored for its potential in medicinal chemistry, particularly in developing anticancer agents. Research indicates that derivatives of this compound can be used to create stapled peptides that inhibit interactions between p53 and MDM2/MDMX proteins, which are critical in cancer cell proliferation. These stapled peptides have shown promising results in preclinical models, indicating their potential as therapeutic agents against colorectal cancer .

Case Study: Anticancer Activity of Stapled Peptides

A study synthesized a library of stapled peptides using this compound as a key building block. The selected analogue demonstrated potent anticancer activity at low doses (3.0 mg/kg) against HCT-116 human colorectal cancer cells. The incorporation of bromomethyl groups facilitated the design of cell-permeable peptides with enhanced stability and efficacy .

Material Science Applications

In material science, this compound is utilized in the synthesis of hyper-cross-linked polymers. These materials exhibit excellent thermal stability and porosity, making them suitable for applications in catalysis and adsorption processes. The presence of unreacted bromomethyl groups allows these polymers to act as catalysts for further chemical transformations .

Mecanismo De Acción

The mechanism of action of 1,3-Bis(bromomethyl)-5-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce different functional groups into the benzene ring. The chlorine atom also contributes to the compound’s reactivity by influencing the electron density of the benzene ring.

Comparación Con Compuestos Similares

Benzene, 1,3-bis(bromomethyl)-: Similar structure but lacks the chlorine atom.

Benzene, 1,3-bis(chloromethyl)-: Similar structure but with chloromethyl groups instead of bromomethyl groups.

Benzene, 1,3,5-trichloro-: Contains three chlorine atoms instead of bromomethyl groups.

Uniqueness: 1,3-Bis(bromomethyl)-5-chlorobenzene is unique due to the presence of both bromomethyl and chlorine substituents, which impart distinct reactivity patterns. The combination of these substituents allows for a wider range of chemical transformations compared to its analogs. This makes it a valuable compound in synthetic organic chemistry for the development of new materials and pharmaceuticals.

Actividad Biológica

1,3-Bis(bromomethyl)-5-chlorobenzene (CHBrCl) is an aromatic compound characterized by the presence of two bromomethyl groups and one chlorine atom attached to a benzene ring. Its molecular weight is approximately 267.41 g/mol. While this compound has potential applications in organic synthesis and materials science, its biological activities are not extensively documented, necessitating a closer examination of its potential pharmacological effects.

The compound's structure allows it to participate in various chemical reactions, particularly those involving nucleophiles and electrophiles. The bromomethyl groups are known for their reactivity, which can lead to the formation of various derivatives that may exhibit biological activity.

This compound may exert its biological effects through interactions with specific molecular targets, potentially including enzymes and receptors involved in critical biochemical pathways. The exact mechanisms remain under investigation, but halogenated compounds typically influence biological targets by modifying their activity.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of brominated compounds found that certain derivatives exhibited significant inhibition of cell growth in various cancer cell lines. For example, compounds similar to this compound were tested against human tumor cell lines using the MTS assay. The results indicated varying degrees of cytotoxicity with IC values ranging from 49.79 µM to 113.70 µM for different derivatives.

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Derivative A | 60.70 | RKO |

| Derivative B | 49.79 | PC-3 |

| Derivative C | 78.72 | HeLa |

Antioxidant Activity

In vitro studies on structurally similar compounds have demonstrated antioxidant activity, which could be attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways. This suggests that further research into the antioxidant properties of this compound is warranted.

Leishmanicidal Activity

Research has indicated that certain brominated compounds possess leishmanicidal properties against Leishmania mexicana. Although direct studies on this compound are lacking, its structural similarity to active compounds suggests potential efficacy against parasitic infections.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of halogenated compounds typically includes rapid absorption and distribution within biological systems. However, toxicity profiles must be carefully evaluated as higher doses can lead to adverse effects. Preliminary studies suggest that lower concentrations may inhibit target enzymes effectively without significant toxicity.

Propiedades

IUPAC Name |

1,3-bis(bromomethyl)-5-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHUMKMJIWMDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781616-32-8 | |

| Record name | 1,3-bis(bromomethyl)-5-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.